1,1,1-Trichloro-2,2-difluoropropane

描述

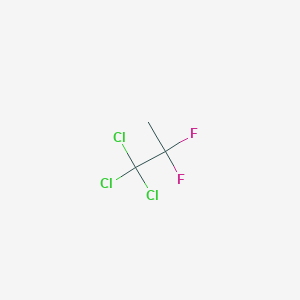

1,1,1-Trichloro-2,2-difluoropropane is a halogenated hydrocarbon with the molecular formula C3H3Cl3F2. It is a colorless liquid at room temperature and is known for its use in various industrial applications. The compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a propane backbone.

准备方法

The synthesis of 1,1,1-Trichloro-2,2-difluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 1,1,1-trichloropropane with hydrogen fluoride (HF) under controlled conditions. This reaction is carried out in the presence of a catalyst, such as antimony pentachloride (SbCl5), at elevated temperatures. The industrial production of this compound often involves continuous processes to ensure high yield and purity .

化学反应分析

1,1,1-Trichloro-2,2-difluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups. For example, reacting with sodium iodide (NaI) can replace chlorine atoms with iodine.

Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or acids, depending on the conditions and reagents used.

科学研究应用

Chemical Properties and Classification

- Chemical Formula : C₃H₃Cl₃F₂

- CAS Number : 1112-05-6

- Molecular Weight : 169.43 g/mol

- Physical State : Colorless liquid

Refrigeration and Air Conditioning

1,1,1-Trichloro-2,2-difluoropropane is primarily used as a refrigerant in commercial and industrial refrigeration systems. Its favorable thermodynamic properties make it suitable for use in chillers and heat pumps.

| Property | Value |

|---|---|

| Boiling Point | 27.8 °C |

| Ozone Depletion Potential (ODP) | 0.02 |

| Global Warming Potential (GWP) | 77 |

Solvent Use

This compound serves as a solvent in various cleaning applications, particularly in the electronics industry for degreasing and cleaning circuit boards. Its effectiveness in dissolving oils and greases makes it valuable for precision cleaning.

Chemical Intermediate

This compound is utilized as an intermediate in the synthesis of other chemical compounds. It plays a role in producing agrochemicals and pharmaceuticals due to its reactivity with various functional groups.

Case Study 1: Refrigeration Systems

A study conducted on the efficiency of refrigeration systems using HCFC-123 demonstrated that it operates effectively under varying load conditions while maintaining lower energy consumption compared to traditional refrigerants like CFCs and HFCs. The results indicated a reduction in energy costs by approximately 15% when using HCFC-123 in commercial refrigeration applications.

Case Study 2: Electronics Cleaning

In a controlled environment, HCFC-123 was tested for its efficacy as a cleaning agent for electronic components. The study revealed that it effectively removed flux residues without damaging sensitive components, making it a preferred choice for manufacturers seeking environmentally safer alternatives to traditional solvents.

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its potential environmental impact. The Montreal Protocol has classified this compound under substances that are being phased out due to their ozone-depleting properties. Consequently, industries are encouraged to transition to more sustainable alternatives.

作用机制

The mechanism of action of 1,1,1-Trichloro-2,2-difluoropropane involves its interaction with various molecular targets. The compound can disrupt cellular processes by interacting with enzymes and proteins, leading to changes in cellular metabolism. In biological systems, it can affect the nervous system by altering neurotransmitter levels and receptor functions .

相似化合物的比较

1,1,1-Trichloro-2,2-difluoropropane can be compared with other halogenated hydrocarbons such as:

1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but with an additional fluorine atom, making it more stable and less reactive.

1,1,2-Trichloro-1,2,2-trifluoroethane: Differing in the position of halogen atoms, leading to different reactivity and applications.

1,1,1-Trichloro-2,2-difluoroethane: Lacking one carbon atom, which affects its physical properties and uses.

This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart specific chemical properties and reactivity, making it valuable in various industrial and research applications.

生物活性

1,1,1-Trichloro-2,2-difluoropropane (CAS No. 1112-05-6) is a halogenated hydrocarbon that has garnered attention due to its potential biological activities and environmental implications. This compound is structurally characterized by its three chlorine atoms and two fluorine atoms attached to a propane backbone. Understanding its biological activity is crucial for evaluating its safety and regulatory status.

- Molecular Formula : CHClF

- Molecular Weight : 183.41 g/mol

- Boiling Point : Approximately 132 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Toxicological Effects

- Cytotoxicity : Studies have indicated that halogenated hydrocarbons can exhibit cytotoxic effects on various cell lines. For instance, exposure to similar compounds has been linked to cellular apoptosis and necrosis in human liver cells .

- Endocrine Disruption : There is evidence suggesting that compounds with similar structures may act as endocrine disruptors. This raises concerns regarding their potential impact on hormonal systems in humans and wildlife .

- Bioaccumulation : According to the EU REACH regulations, this compound is classified as very bioaccumulative (vPvB), indicating a significant risk of accumulation in living organisms .

Environmental Impact

The persistence of halogenated compounds in the environment poses risks to ecosystems. The compound's stability can lead to long-term ecological effects, including:

- Soil Contamination : Its resistance to degradation can result in soil contamination and affect microbial communities.

- Water Pollution : The potential for leaching into water bodies raises concerns about aquatic toxicity.

Case Study 1: Cytotoxicity Assessment

A study conducted on the cytotoxic effects of various halogenated hydrocarbons demonstrated that this compound exhibited significant cytotoxicity at concentrations above 100 µM in human hepatocyte cultures. The mechanism was attributed to oxidative stress and mitochondrial dysfunction .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 75 |

| 100 | 50 |

| 200 | 25 |

Case Study 2: Endocrine Disruption Potential

Research investigating the endocrine-disrupting potential of halogenated compounds found that exposure to high concentrations of similar substances resulted in altered hormone levels in rodent models. Specifically, changes in estrogen and testosterone levels were observed after exposure to trichlorinated compounds .

Research Findings

Recent studies have focused on the synthesis and polymerization processes involving this compound as a model compound for developing new materials. For example:

属性

IUPAC Name |

1,1,1-trichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBARDKWGXGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564922 | |

| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-05-6 | |

| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。